Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-
CAS No.:
Cat. No.: VC16551902
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | N-(2-chloro-8-hydroxyquinolin-7-yl)acetamide |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15) |
| Standard InChI Key | JQPFFFNPEVJZBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s quinoline backbone features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:
-
Chloro group at position 2: Enhances electrophilicity and stability.
-
Hydroxy group at position 8: Facilitates hydrogen bonding and metal coordination.
-
Acetamide moiety at position 7: Contributes to lipophilicity and substrate-receptor interactions .
The molecular formula C₁₁H₉ClN₂O₂ corresponds to a planar structure optimized for π-π stacking and hydrophobic interactions, critical for biological activity.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.65 g/mol | |
| Density | 1.317 g/cm³ (analogous) | |
| Boiling Point | ~469.7°C (analogous) | |
| pKa (hydroxy group) | ~8.2 (estimated) |
The hydroxy group’s pKa (~8.2) suggests partial deprotonation at physiological pH, enhancing metal chelation capacity .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step protocol:
-
Quinoline Core Formation: 5-Chloro-8-hydroxyquinoline is prepared via Skraup or Doebner-Miller synthesis, introducing chloro and hydroxy groups.
-
Acetamide Conjugation: Nucleophilic acyl substitution at position 7 using acetyl chloride in dimethylformamide (DMF) with potassium carbonate as base .
-
Purification: Recrystallization from ethanol yields >95% purity.
Critical Parameters:
-
Temperature: 60–80°C prevents side reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
-
Catalysis: K₂CO₃ facilitates deprotonation of the hydroxy group .
Analytical Characterization
-
HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
-
NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, quinoline-H), 2.15 (s, 3H, CH₃CO) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting metalloenzymes essential for DNA replication. Chelation of Fe³⁺ and Zn²⁺ depletes intracellular metal pools, impairing microbial growth .
Antiviral Activity
Against influenza A (H1N1), the compound reduces viral titer by 90% at 10 µM by inhibiting neuraminidase. Molecular docking reveals hydrogen bonds with Asp151 and Glu119 of the enzyme’s active site.
Structure-Activity Relationships (SAR)
Role of Substituents
-
Chloro Group (Position 2):
-
Hydroxy Group (Position 8):
-
Acetamide (Position 7):
Comparative Analysis
Analogues with morpholine or piperazine Mannich bases at position 7 show improved MDR selectivity (SR = 4.5–6.8) . Conversely, shifting the Mannich base to position 5 reduces efficacy by 50%, highlighting the spatial constraints of the binding pocket .
Future Directions
Prodrug Development
Conjugation with glucuronic acid may enhance bioavailability by targeting β-glucuronidase-rich tumor microenvironments . Preliminary studies show a 2-fold increase in uptake in HT-29 colon cancer cells .
Combination Therapies
Synergy with doxorubicin (CI = 0.3) suggests potential for overcoming anthracycline resistance . Clinical trials are warranted to validate efficacy in vivo.
Targeted Delivery
Nanoparticle encapsulation (e.g., PLGA NPs) could reduce off-target toxicity. In murine models, NP-formulated compounds exhibit 60% lower hepatotoxicity than free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume